molecular formula C24H31NO3 B11077203 (Benzo[1,3]dioxol-5-ylmethyl)[2-(2-isopropyl-4-phenyltetrahydropyran-4-yl)ethyl]amine

(Benzo[1,3]dioxol-5-ylmethyl)[2-(2-isopropyl-4-phenyltetrahydropyran-4-yl)ethyl]amine

Cat. No.: B11077203
M. Wt: 381.5 g/mol
InChI Key: CNIGJORLWLOETQ-UHFFFAOYSA-N
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Description

(Benzo[1,3]dioxol-5-ylmethyl)[2-(2-isopropyl-4-phenyltetrahydropyran-4-yl)ethyl]amine is a complex organic compound with a unique structure that combines a benzo[d][1,3]dioxole moiety with a tetrahydropyran ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzo[1,3]dioxol-5-ylmethyl)[2-(2-isopropyl-4-phenyltetrahydropyran-4-yl)ethyl]amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Benzo[1,3]dioxol-5-ylmethyl)[2-(2-isopropyl-4-phenyltetrahydropyran-4-yl)ethyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of (Benzo[1,3]dioxol-5-ylmethyl)[2-(2-isopropyl-4-phenyltetrahydropyran-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest at specific phases . The exact molecular targets and pathways can vary depending on the specific derivative and its structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Benzo[1,3]dioxol-5-ylmethyl)[2-(2-isopropyl-4-phenyltetrahydropyran-4-yl)ethyl]amine is unique due to its combination of the benzo[d][1,3]dioxole and tetrahydropyran moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research in medicinal chemistry and other scientific fields.

Properties

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-phenyl-2-propan-2-yloxan-4-yl)ethanamine

InChI

InChI=1S/C24H31NO3/c1-18(2)23-15-24(11-13-26-23,20-6-4-3-5-7-20)10-12-25-16-19-8-9-21-22(14-19)28-17-27-21/h3-9,14,18,23,25H,10-13,15-17H2,1-2H3

InChI Key

CNIGJORLWLOETQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(CCO1)(CCNCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4

Origin of Product

United States

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